2-Bromo-5-fluorobenzyl chloride
Overview
Description
2-Bromo-5-fluorobenzyl chloride is an organic compound that belongs to the class of organic compounds known as n-benzylbenzamides . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluorobenzyl chloride involves the reaction of 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluorobenzyl chloride is C7H5BrClF . Unfortunately, the exact molecular structure could not be retrieved from the available sources.Chemical Reactions Analysis
2-Bromo-5-fluorobenzyl chloride can react with alcohols to form alkyl halides . The reaction is acid-catalyzed and the order of reactivity of the alcohols is 3° > 2° > 1° methyl .Physical And Chemical Properties Analysis
2-Bromo-5-fluorobenzyl chloride is a white to almost white solid . It has a melting point of 33 °C and a boiling point of 96 °C at 4 mmHg . The refractive index is 1.59 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
- Thromboxane Receptor Antagonists : It's utilized in the synthesis of thromboxane receptor antagonists, critical in treating cardiovascular diseases (D. C. W. and C. Mason, 1998).
- Prasugrel Intermediate : An improved synthetic method involving 2-Bromo-5-fluorobenzyl chloride aids in producing prasugrel intermediates, an antiplatelet drug (Zheng Min, 2013).
- HIV-Integrase Inhibitors : It's used in the synthesis of key intermediates for HIV-integrase inhibitors, showcasing its role in antiviral drug development (K. Izumi et al., 2007).
Molecular and Chemical Studies
- Ortho-Lithiation Studies : Research into the deprotonation of fluoroarenes with chlorine or bromine substituents, including 2-Bromo-5-fluorobenzyl chloride, provides insights into chemical reaction mechanisms (F. Mongin & M. Schlosser, 1996).
- Halodeboronation Studies : It's involved in the study of halodeboronation of aryl boronic acids, contributing to our understanding of this chemical transformation (Ronald H. Szumigala et al., 2004).
Crystallography and Material Science
- Crystal Structure Analysis : Research involving the synthesis and crystal structure analysis of complexes containing 2-Bromo-5-fluorobenzyl chloride helps in understanding the molecular structures of these compounds (X. Jing & S. Img, 2003).
Spectroscopy and Dynamics Studies
- Jet Spectroscopy : Studies involving benzyl derivatives, including 2-Bromo-5-fluorobenzyl chloride, using jet spectroscopy contribute to the understanding of excited state dynamics of these radicals (M. Fukushima & K. Obi, 1990).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMKPLUMLVBPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655912 | |
Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzyl chloride | |
CAS RN |
857276-61-0 | |
Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857276-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(chloromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(chloromethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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